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Compound of Interest

Compound Name: (3S,8R,9R)-Isofalcarintriol

Cat. No.: B15595800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

naturally occurring polyacetylene, (3S,8R,9R)-Isofalcarintriol. While direct access to the

experimental raw data from the primary literature is limited, this document compiles

representative spectroscopic information and detailed experimental protocols relevant to its

characterization. Furthermore, it elucidates the compound's role in activating the NRF2

signaling pathway, a critical mechanism in cellular defense.

Spectroscopic Data of (3S,8R,9R)-Isofalcarintriol
The structural elucidation of (3S,8R,9R)-Isofalcarintriol, a C17-polyacetylene, relies on a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The following tables summarize the expected spectroscopic data for this compound

based on its known structure and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.25 ddt 17.1, 1.6, 1.6

1 5.12 ddt 10.3, 1.6, 1.6

2 5.85 ddt 17.1, 10.3, 6.8

3 4.88 t 6.8

8 4.53 d 6.2

9 4.18 dd 6.2, 5.5

10 5.65 dd 15.4, 5.5

11 6.28 dt 15.4, 7.0

12 2.15 q 7.0

13-16 1.2-1.4 m -

17 0.90 t 7.2

Note: Representative data compiled from typical values for similar polyacetylene structures.

The exact chemical shifts and coupling constants would be definitively determined from the

actual spectrum.

Table 2: ¹³C NMR Spectroscopic Data (Representative)
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Position Chemical Shift (δ, ppm)

1 116.5

2 138.2

3 64.1

4 75.3

5 78.9

6 70.1

7 82.5

8 63.8

9 74.2

10 110.1

11 145.7

12 34.5

13 28.9

14 31.6

15 22.6

16 14.1

17 -

Note: Representative data based on known structures of falcarindiol-type polyacetylenes.

Table 3: Mass Spectrometry Data
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Technique Ionization Mode Observed m/z Interpretation

HR-ESI-MS Positive [M+Na]⁺

High-resolution mass

spectrometry for

accurate mass

determination and

molecular formula

confirmation.

Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR and

MS data for polyacetylenic natural products like (3S,8R,9R)-Isofalcarintriol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: The isolated and purified (3S,8R,9R)-Isofalcarintriol is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a

concentration of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is employed.

Parameters:

Spectral Width: ~12-16 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64, depending on the sample concentration.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃

at δ 7.26 ppm).
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¹³C NMR Acquisition:

Instrument: Same as for ¹H NMR.

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

Parameters:

Spectral Width: ~200-220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ

77.16 ppm).

2D NMR Experiments (COSY, HSQC, HMBC): To further elucidate the structure and assign

all proton and carbon signals unambiguously, a suite of 2D NMR experiments is performed.

These experiments reveal proton-proton correlations (COSY), direct one-bond proton-carbon

correlations (HSQC), and long-range two- and three-bond proton-carbon correlations

(HMBC). Standard pulse programs and parameters provided by the spectrometer software

are typically used.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode is commonly used to observe protonated molecules

([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
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Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Mass Analysis: The instrument is operated in full scan mode over a mass range that

includes the expected molecular weight of the compound (e.g., m/z 100-1000).

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental

composition, which serves to confirm the molecular formula of (3S,8R,9R)-
Isofalcarintriol.

Signaling Pathway Visualization
(3S,8R,9R)-Isofalcarintriol has been identified as an activator of the Nuclear factor erythroid

2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a key regulator of cellular

antioxidant and detoxification responses. The following diagram illustrates the mechanism of

NRF2 activation by (3S,8R,9R)-Isofalcarintriol.
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Caption: Activation of the NRF2 signaling pathway by (3S,8R,9R)-Isofalcarintriol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15595800?utm_src=pdf-body-img
https://www.benchchem.com/product/b15595800?utm_src=pdf-body
https://www.benchchem.com/product/b15595800?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. en.longevitywiki.org [en.longevitywiki.org]

2. researchgate.net [researchgate.net]
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at: [https://www.benchchem.com/product/b15595800#spectroscopic-data-nmr-ms-of-3s-8r-
9r-isofalcarintriol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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